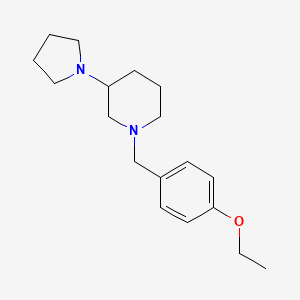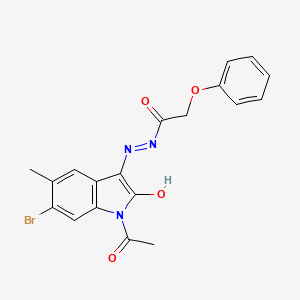![molecular formula C19H21ClN2O2 B6104149 (5-chloro-2-methoxyphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6104149.png)
(5-chloro-2-methoxyphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-chloro-2-methoxyphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone, also known as ML352, is a small molecule drug that has been discovered to have potential therapeutic effects for various medical conditions.
Mecanismo De Acción
The mechanism of action of (5-chloro-2-methoxyphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development of cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in the development of cancer. In addition, this compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the development of inflammation. Finally, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of arthritis and colitis. In addition, this compound has been found to improve cognitive function in animal models of Alzheimer's disease. Furthermore, this compound has been found to have low toxicity and good pharmacokinetic properties, making it a potential candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (5-chloro-2-methoxyphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone in lab experiments is that it has been found to have low toxicity and good pharmacokinetic properties, making it a safe and effective drug candidate. In addition, this compound has been shown to have promising effects in various medical conditions, making it a potential candidate for drug development. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic effects.
Direcciones Futuras
There are several future directions for the study of (5-chloro-2-methoxyphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone. One direction is to further investigate its mechanism of action and optimize its therapeutic effects. Another direction is to study its effects in other medical conditions, such as cardiovascular disease and diabetes. Finally, future studies could focus on the development of this compound as a drug candidate for clinical use.
Conclusion
In conclusion, this compound is a small molecule drug that has been found to have potential therapeutic effects in various medical conditions. Its synthesis method involves a multi-step process, and its mechanism of action is not fully understood. This compound has been shown to have low toxicity and good pharmacokinetic properties, making it a safe and effective drug candidate. Future studies could focus on optimizing its therapeutic effects and developing it as a drug candidate for clinical use.
Métodos De Síntesis
The synthesis of (5-chloro-2-methoxyphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone involves a multi-step process that starts with the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. The resulting compound is then reacted with 2-pyridinemethanol in the presence of triethylamine to form the intermediate compound. Finally, the intermediate is reacted with piperidine and 4-dimethylaminopyridine to produce this compound.
Aplicaciones Científicas De Investigación
(5-chloro-2-methoxyphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone has been studied extensively for its potential therapeutic effects in various medical conditions. It has been found to have promising effects in the treatment of cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In addition, this compound has been found to have anti-inflammatory effects and has been shown to reduce inflammation in animal models of arthritis and colitis. Furthermore, this compound has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[1-(pyridin-2-ylmethyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-18-8-7-15(20)11-17(18)19(23)14-5-4-10-22(12-14)13-16-6-2-3-9-21-16/h2-3,6-9,11,14H,4-5,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFROUKACHZPBCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)C2CCCN(C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-{[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6104080.png)
![N-(2,6-dichlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6104087.png)
![(4-oxo-2-{[3-(trifluoromethyl)benzylidene]hydrazono}-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6104102.png)

![2-{[(4-methylphenyl)sulfonyl]amino}phenyl benzoate](/img/structure/B6104111.png)
![N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-biphenylcarbohydrazide](/img/structure/B6104126.png)
![2-bromo-N-(1-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B6104131.png)
![N-[({[(4,6-dimethyl-2-pyrimidinyl)amino][(3-methylphenyl)amino]methylene}amino)(imino)methyl]benzamide](/img/structure/B6104141.png)
![5-(3-chlorobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6104156.png)
![{2-[3-(1-piperidinyl)propoxy]phenyl}methanol hydrochloride](/img/structure/B6104166.png)
![N-({1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B6104172.png)
![4-(1-piperidinyl)-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B6104178.png)
![2-[(5-allyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B6104184.png)